Cas no 1408002-81-2 (tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydrazinecarbonyl functional group and a Boc-protected amine. Its stereospecific (3S) configuration makes it valuable for asymmetric synthesis and peptide coupling reactions. The Boc group enhances stability during handling and storage, while the hydrazine moiety allows for selective derivatization, such as hydrazone or hydrazide formation. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors and other bioactive molecules. Its well-defined structure and functional versatility ensure high reproducibility in synthetic applications. Suitable for use under inert conditions, it is typically supplied as a solid with documented purity for research and industrial use.
tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate structure
1408002-81-2 structure
Product Name:tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
CAS No:1408002-81-2
MF:C10H19N3O3
MW:229.276162385941
CID:4594763
Update Time:2025-06-11

tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide
    • tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
    • 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)-
    • tert-butyl (S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
    • Inchi: 1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1
    • InChI Key: HFMHEXPZANOFSL-ZETCQYMHSA-N
    • SMILES: C(=O)(OC(C)(C)C)N1CC[C@H](C(NN)=O)C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 395.8±31.0 °C at 760 mmHg
  • Flash Point: 193.1±24.8 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1408002-81-2)tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Order Number:A1059146
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:50
Price ($):707.0
Email:sales@amadischem.com

Additional information on tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Introduction to tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS No. 1408002-81-2)

tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1408002-81-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, particularly its stereochemical configuration and functional groups, make it a promising candidate for further investigation in drug discovery and development.

The name of this compound provides valuable insights into its chemical structure. The presence of the (3S) designation indicates the stereochemistry at the third carbon atom of the pyrrolidine ring, which is a critical factor in determining its biological activity. The hydrazinecarbonyl group attached to the third carbon and the tert-butyl ester moiety at the first carbon contribute to the compound's complex reactivity and potential interactions with biological targets. These structural elements are essential for understanding its pharmacological properties and mechanisms of action.

In recent years, there has been growing interest in pyrrolidine derivatives due to their role as key intermediates in the synthesis of various bioactive molecules. The stereochemistry of these compounds, particularly in relation to their enantiomeric forms, has been extensively studied to optimize their pharmacological profiles. For instance, studies have demonstrated that enantiomerically pure forms of pyrrolidine derivatives can exhibit enhanced selectivity and reduced side effects compared to racemic mixtures. This underscores the importance of precise structural control in drug design.

tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate has been explored in several research contexts, including its potential as a building block for more complex pharmacophores. The hydrazinecarbonyl group, also known as an oxime ester, is a versatile functional handle that can undergo various chemical transformations, such as condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases or other nitrogen-containing heterocycles. These transformations are crucial for constructing more intricate molecular architectures with tailored biological activities.

The tert-butyl group in this compound serves multiple purposes. It not only enhances the lipophilicity of the molecule but also provides stability against hydrolysis, making it a suitable candidate for further derivatization without premature degradation. Additionally, the tert-butyl ester can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid, which can then be further functionalized to introduce additional pharmacophoric elements.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with biological targets such as enzymes and receptors. These studies have provided valuable insights into how structural modifications can influence binding affinity and selectivity. For example, computational analyses have suggested that subtle changes in the substitution pattern around the pyrrolidine ring can significantly alter the compound's interaction with target proteins.

In vitro studies have begun to unravel the pharmacological potential of tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. Initial experiments have shown that this compound exhibits moderate activity against certain enzymatic targets, suggesting its utility in developing enzyme inhibitors. The stereochemical purity of this compound is particularly noteworthy, as it may lead to improved pharmacokinetic properties compared to racemic analogs. Further investigations are needed to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate represents a challenge due to its complex stereochemistry and multiple functional groups. However, recent methodological advances in asymmetric synthesis have made it more feasible to produce enantiomerically pure forms of such compounds on a larger scale. These advancements are crucial for advancing preclinical studies and eventual clinical trials where stereochemical purity is paramount.

The future prospects for tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate are promising, given its structural versatility and potential therapeutic applications. Researchers are exploring its use as a scaffold for designing novel drugs targeting various diseases, including neurological disorders and metabolic conditions. The ability to modify its structure while retaining or enhancing its biological activity makes it an attractive candidate for drug development pipelines.

In conclusion, tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS No. 1408002-81-2) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique stereochemistry, functional groups, and synthetic accessibility make it a valuable tool for developing new therapeutic agents. As research continues to uncover its pharmacological properties and mechanisms of action, this compound is poised to play an important role in future drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1408002-81-2)tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
A1059146
Purity:99%
Quantity:1g
Price ($):707.0
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